2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a triazolo-triazine core with a benzodioxin moiety, making it an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazolo-triazine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The benzodioxin moiety is then introduced via nucleophilic substitution reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzodioxin moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-triazine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Similar compounds include other triazolo-triazine derivatives and benzodioxin-containing molecules. Compared to these, 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C18H20N6O4S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[(6-tert-butyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C18H20N6O4S/c1-18(2,3)14-15(26)20-16-21-22-17(24(16)23-14)29-9-13(25)19-10-4-5-11-12(8-10)28-7-6-27-11/h4-5,8H,6-7,9H2,1-3H3,(H,19,25)(H,20,21,26) |
InChI Key |
DYWVDLGBYBSGCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)NC1=O |
Origin of Product |
United States |
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